molecular formula C9H13NO B2630463 (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol CAS No. 2248201-86-5

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol

Cat. No.: B2630463
CAS No.: 2248201-86-5
M. Wt: 151.209
InChI Key: LOZOUOOHQWUFAP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.209. The purity is usually 95%.
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Biological Activity

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol, a chiral compound, has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring and a hydroxyl group attached to a propan-1-ol backbone, making it a significant chiral building block in organic synthesis. Its stereochemistry influences its interactions with biological targets, which is essential for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. This binding can modulate their activity through conformational changes, leading to downstream signaling effects. The exact molecular targets are still under investigation, but preliminary studies suggest it may act as a ligand for various biological pathways involved in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding : It has been shown to interact with receptors that could influence neurotransmitter systems and other physiological processes.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has shown promise in inhibiting the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

StudyCancer Cell LineIC50 (µM)Mechanism
Zhou et al. (2010)HepG217.19Induces apoptosis
Zhu et al. (2019)SGC-79016.61Oxidative stress pathway

Neuroprotective Effects

Given its interaction with neurotransmitter systems, there is growing interest in the neuroprotective effects of this compound. It may enhance cognitive function and provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Antioxidant Activity Evaluation : In a study conducted on PC12 cells, this compound demonstrated significant protective effects against H₂O₂-induced oxidative damage, highlighting its potential as an antioxidant agent .
  • Anticancer Mechanism Exploration : A recent investigation into gastric carcinoma cells revealed that treatment with the compound led to apoptosis via the p38-MAPK signaling pathway, suggesting its role in cancer therapy .

Properties

IUPAC Name

(2R)-2-methyl-3-pyridin-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8(7-11)5-9-3-2-4-10-6-9/h2-4,6,8,11H,5,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZOUOOHQWUFAP-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.